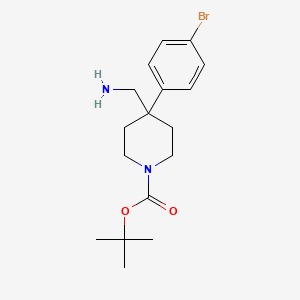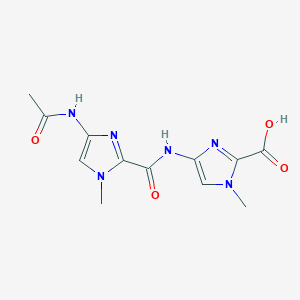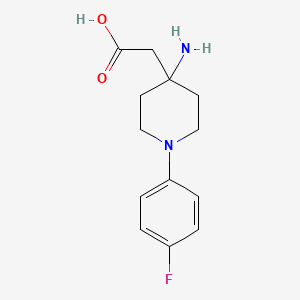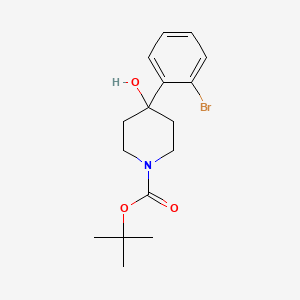
Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate
描述
Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group and a hydroxyl group attached to the piperidine ring, which is further esterified with tert-butyl carboxylate.
Synthetic Routes and Reaction Conditions:
Bromination and Hydroxylation: The synthesis of this compound typically involves the bromination of phenylpiperidine followed by hydroxylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Esterification: The hydroxylated piperidine is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The bromine atom can be reduced to form a phenylpiperidine derivative.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine-4-one derivatives.
Reduction: Phenylpiperidine derivatives.
Substitution: Azides or iodides of the piperidine ring.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its structural complexity makes it a valuable building block for chemical synthesis.
Biology: In biological research, tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate can be used to study the interaction of bromophenyl derivatives with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the specific reaction conditions.
相似化合物的比较
Tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate: This compound differs in the position of the bromine atom and the nature of the ester group.
Tert-butyl 4-(2-amino-4-bromophenyl)-1-piperazinecarboxylate: This compound contains an amino group in addition to the bromophenyl group.
Uniqueness: Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific structural features, which include the hydroxyl group on the piperidine ring and the tert-butyl ester group. These features make it particularly useful in certain chemical syntheses and biological applications.
属性
IUPAC Name |
tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVGRIGJFDIAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678169 | |
| Record name | tert-Butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-01-9 | |
| Record name | tert-Butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[(4R)-2,3,5,6-tetrahydroxy-4-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethyl phosphate](/img/structure/B1504381.png)
![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1504383.png)
![Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1504386.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504393.png)
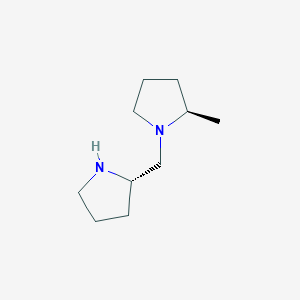

![[4]-Gingerol](/img/structure/B1504398.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B1504400.png)
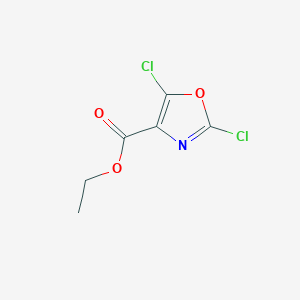
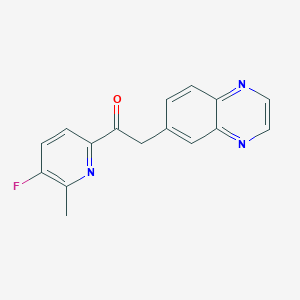
![Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1504418.png)
